Product packaging for 2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol(Cat. No.:)

2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol

Cat. No.: B13193937
M. Wt: 187.28 g/mol
InChI Key: UYCMVKJBQMVDEN-UHFFFAOYSA-N
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Description

Significance of Complex Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to modern chemical research, particularly in medicinal chemistry. Over 85% of all biologically active chemical entities contain a heterocycle. acs.org The oxane ring, a six-membered heterocycle with one oxygen atom, is a common scaffold found in numerous natural products and synthetic molecules.

The presence of heteroatoms like oxygen imparts unique physicochemical properties to the scaffold, such as altered polarity, solubility, and hydrogen bonding capacity. acs.org This makes heterocyclic frameworks like oxane invaluable for tailoring the pharmacokinetic profiles of potential drug candidates. acs.orgnih.gov The structural diversity and versatility of these scaffolds provide a vast chemical space for chemists to explore when designing molecules that can interact with specific biological targets with high potency and selectivity. nih.gov This adaptability is crucial for developing novel therapeutic agents and overcoming challenges like drug resistance. nih.gov

Overview of Amine and Tertiary Alcohol Containing Structures in Synthetic Chemistry

The combination of amine and alcohol functionalities within a single molecule, as seen in amino alcohols, creates a versatile and synthetically valuable structural motif. These compounds are crucial intermediates in the preparation of a wide range of biologically active molecules and are important in the pharmaceutical industry. researchgate.netresearchgate.net

Amine Functionality: The primary aminomethyl group (-CH₂NH₂) in the target molecule provides a key reactive site. Amines are basic and nucleophilic, allowing them to participate in a wide array of chemical transformations. They are common features in pharmacologically active compounds, often playing a critical role in binding to biological targets such as receptors and enzymes through hydrogen bonding or ionic interactions.

Tertiary Alcohol Functionality: Tertiary alcohols, where the hydroxyl group is attached to a carbon atom bonded to three other carbon atoms, are another important functional group. acs.org They are typically synthesized through the reaction of ketones with organometallic reagents like Grignard reagents. nih.gov Unlike primary and secondary alcohols, tertiary alcohols cannot be easily oxidized without breaking carbon-carbon bonds, which contributes to their metabolic stability. nih.gov This stability, combined with their ability to act as hydrogen bond donors and acceptors, makes them a desirable feature in drug design.

The 1,3-relationship between the amine and the tertiary alcohol in structures like 2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol provides a specific spatial arrangement of functional groups that can be crucial for biological activity.

The Architectural Importance of Quaternary Carbon Centers in Oxane Systems

The presence of a quaternary center introduces significant steric bulk and restricts conformational flexibility. chembk.com In a cyclic system like oxane, this rigidity can "lock" the molecule into a more defined three-dimensional shape. This pre-organization can be highly advantageous in drug design, as it can lead to tighter and more selective binding to a biological target by reducing the entropic penalty of binding. acs.org Furthermore, the introduction of quaternary centers can enhance the metabolic stability of a drug candidate by blocking potential sites of enzymatic oxidation. chembk.com The synthesis of molecules containing quaternary centers, especially within a heterocyclic ring, is a recognized challenge in organic chemistry, making compounds that possess this feature valuable scaffolds for further chemical exploration. nih.govmdpi.com

Research Scope and Focus for this compound and Related Analogues

While specific research focusing exclusively on this compound is not extensively documented in public literature, the structural motifs it contains are of significant interest in medicinal chemistry and drug discovery. The molecule combines the stable oxane scaffold, a conformationally restricting quaternary center, and the versatile amino alcohol functionality.

Research on analogous structures often involves their synthesis and evaluation as potential therapeutic agents or as building blocks for more complex molecules. For instance, derivatives of 4-(aminomethyl)piperidine, a closely related nitrogen-containing heterocycle, have been investigated for various therapeutic applications. google.com Similarly, compounds containing amino alcohol functionalities are actively being explored as potential antibiotic and antifungal agents. nih.govmdpi.com

The likely research scope for this compound and its analogues would be in the generation of compound libraries for screening against various biological targets. The unique combination of structural features suggests its potential use as a scaffold in areas such as neuroscience, oncology, or infectious diseases, where precise three-dimensional positioning of functional groups is key to biological activity.

Data Tables

Table 1: Properties of Constituent Functional Groups and Scaffolds

FeatureClassKey Characteristics in Synthetic Chemistry
OxaneSaturated HeterocycleChemically stable, acts as a scaffold, influences solubility and polarity.
Primary AmineFunctional GroupBasic, nucleophilic, key site for derivatization, forms hydrogen bonds.
Tertiary AlcoholFunctional GroupResistant to oxidation, synthesized from ketones, contributes to steric bulk.
Quaternary CarbonStructural ElementInduces steric hindrance, restricts conformational freedom, enhances metabolic stability.

Table 2: Comparison of Related Chemical Structures

Compound NameMolecular FormulaKey Structural Difference from Target Compound
This compoundC₁₀H₂₁NO₂- (Target Compound)
2-[4-(Aminomethyl)oxan-4-yl]propan-2-olC₉H₁₉NO₂Isopropyl group instead of a sec-butyl group at the tertiary alcohol.
(4-(Aminomethyl)oxan-4-yl)methanol bldpharm.comC₇H₁₅NO₂Primary alcohol instead of a tertiary alcohol; no butanol side chain.
4-Amino-2-(oxan-4-yl)butan-2-ol nih.govC₉H₁₉NO₂Amino group is not on a methyl substituent; different connectivity.
2-(Oxan-4-yl)propan-2-ol bldpharm.comC₈H₁₆O₂Lacks the aminomethyl group at the C4 position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO2 B13193937 2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-[4-(aminomethyl)oxan-4-yl]butan-2-ol

InChI

InChI=1S/C10H21NO2/c1-3-9(2,12)10(8-11)4-6-13-7-5-10/h12H,3-8,11H2,1-2H3

InChI Key

UYCMVKJBQMVDEN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1(CCOCC1)CN)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Aminomethyl Oxan 4 Yl Butan 2 Ol Analogues

Strategies for Oxane Ring Construction and Quaternary Carbon Formation

The formation of the substituted tetrahydropyran (B127337) (oxane) ring, particularly with a quaternary center at the C4 position, is a significant synthetic hurdle. This requires methods that are both regio- and stereoselective.

Methods for the Stereoselective Synthesis of Six-Membered Cyclic Ethers (Oxanes)

The stereocontrolled synthesis of substituted oxanes is a central theme in the chemistry of natural products and pharmaceuticals. Major strategies often involve the cyclization of a linear precursor containing a hydroxyl group and a reactive functional group. thieme-connect.com Key approaches include:

Intramolecular Williamson Ether Synthesis: A classical approach involving the cyclization of a halo-alcohol or a related substrate under basic conditions. While reliable, the synthesis of the required stereodefined linear precursor can be lengthy.

Ring-Closing Metathesis (RCM): A powerful method for forming unsaturated cyclic ethers from acyclic diene precursors. Subsequent reduction provides the saturated oxane ring. The success of this strategy relies on accessing a suitable linear precursor with the necessary stereochemical information. thieme-connect.com Careful optimization through catalyst and concentration screening is often required for efficient cyclization. thieme-connect.com

Acid-Catalyzed Cyclizations: Lewis or Brønsted acids can promote the cyclization of unsaturated alcohols, such as homoallylic or homopropargylic alcohols, to form substituted oxanes. nih.gov For instance, the acid-catalyzed cyclization of alkenyl alcohols bearing a silyl (B83357) group has been shown to proceed with high stereoselectivity toward tetrahydropyrans. researchgate.net

Palladium-Catalyzed Intramolecular Addition: The palladium(0)-catalyzed cyclization of substrates like phosphono allylic carbonates, formed via cross-metathesis of alkenols, provides a stereospecific route to tetrahydropyran vinyl phosphonates. The stereochemistry of the cyclic ether is predetermined by the stereochemistry of the starting materials. nih.gov

Below is a table summarizing various stereoselective methods for oxane synthesis.

Table 1: Comparison of Stereoselective Methods for Oxane Synthesis
Methodology Precursor Key Reagent/Catalyst Advantages Limitations
Ring-Closing Metathesis (RCM) Acyclic diene-alcohol Grubbs or Hoyveda-Grubbs Ru catalysts High functional group tolerance; versatile for various ring sizes. thieme-connect.com Requires synthesis of diene precursor; may fail for large rings. thieme-connect.com
Lewis Acid-Mediated Cyclization Unsaturated alcohol Lewis acids (e.g., BF₃·OEt₂) Diastereoselective; can form polycyclic systems. nih.gov Substrate-dependent selectivity; potential for side reactions.
Palladium-Catalyzed Cyclization Hydroxy-alkene derivative Palladium(0) complexes Stereospecific chirality transfer; predictable stereochemistry. nih.gov Limited to specific precursor types; may fail for larger rings. nih.gov
Selenium-Induced Cyclization Unsaturated alcohol Electrophilic selenium reagents (e.g., PhSeCl) Mild conditions; high regio- and stereoselectivity. ingentaconnect.com Requires stoichiometric selenium reagent and subsequent removal.

Intramolecular Cyclization Techniques for the Formation of Substituted Cyclic Ethers

Intramolecular cyclization is the cornerstone of oxane synthesis. The specific technique chosen depends on the functionality present in the acyclic precursor. A common and effective strategy is the acid-catalyzed cyclization of an alkenyl alcohol. The presence of specific functional groups can facilitate this process; for example, a silyl group on the alkenyl chain has been demonstrated to be crucial for the cyclization to occur, leading to tetrahydropyrans with high stereoselectivity. researchgate.net

Another powerful approach is the intramolecular Diels-Alder (IMDA) reaction. By constructing a linear precursor containing a diene and a dienophile, a complex polycyclic system incorporating the oxane ring can be assembled in a single, highly stereocontrolled step. nih.gov Brønsted acid catalysis has also been employed for the metal-free intramolecular cyclization of diazoketones derived from amino acids to furnish oxazinanones, a related class of N,O-heterocycles. frontiersin.org This highlights the utility of acid catalysis in promoting intramolecular ring-forming reactions under mild conditions.

Development of Methods for Constructing Spiro-like Quaternary Carbon Centers Adjacent to Heterocycles

The creation of the C4-quaternary center in analogues of 2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol is particularly challenging due to steric hindrance. Although not a true spirocycle, the principles for constructing spiro-quaternary carbons are directly applicable. bohrium.com These centers are prevalent in natural products, and numerous catalytic enantioselective methods have been developed for their synthesis. researchgate.net

Key strategies include:

Phosphine-Catalyzed [3+2] Annulation: The cycloaddition of allenoates with alkylidene azlactones, catalyzed by an axially chiral spiro-phosphine, can construct adjacent spiro-quaternary and tertiary stereocenters with high regio-, diastereo-, and enantioselectivity. rsc.org

Photocatalytic Radical Addition: Asymmetric photocatalysis has been validated for constructing spiro-quaternary carbons through enantioselective radical addition. This can be achieved using a dual catalyst system that combines a photosensitizer with a chiral Brønsted acid, enabling the spirocyclization of olefinic sulfonyl oximes. rsc.org

Prins Cyclization: The Prins cyclization is a versatile tool for concurrently forming C-C and C-hetero bonds, making it suitable for synthesizing spirocyclic scaffolds. bohrium.com

Intramolecular Alkylation/Addition: The formation of a quaternary center can be achieved through the intramolecular addition of a carbon nucleophile to an electrophile, such as an epoxide or Michael acceptor, or via intramolecular Sakurai allylations. scripps.edu

Formation of Aminomethyl and Tertiary Alcohol Moieties

The installation of the side chains containing the primary amine and tertiary alcohol requires chemoselective and, for the alcohol, potentially stereoselective transformations.

N-Alkylation of Alcohols and Amines via Hydrogen Borrowing (Hydrogen Autotransfer) Methodologies

The "hydrogen borrowing" or "hydrogen autotransfer" strategy is a highly efficient and atom-economical method for the N-alkylation of amines using alcohols. scientific.netresearchgate.net This process avoids the use of stoichiometric alkylating agents and typically generates water as the only byproduct. The general mechanism involves the temporary, catalyst-mediated oxidation of the alcohol to an aldehyde or ketone. This intermediate then undergoes condensation with the amine to form an imine, which is subsequently reduced in situ by the catalyst using the "borrowed" hydrogen.

A variety of transition metal catalysts, particularly those based on earth-abundant metals like titanium, have been developed for this transformation. acs.org Ruthenium-based catalysts are also highly effective and can promote the reaction under mild conditions. nih.govrsc.org Recent advances have even demonstrated that these reactions can be performed with catalytic amounts of a strong base like potassium tertiary butoxide, completely avoiding transition metals. researchgate.net

Table 2: Selected Catalytic Systems for N-Alkylation via Hydrogen Borrowing

Catalyst Base Solvent Temperature Key Features Reference
TiO₂ KOtBu Toluene Optimized Utilizes earth-abundant metal; good to excellent yields. acs.org
Ru₃(CO)₁₂ / Ligand - Water (with surfactant) Microwave Environmentally benign procedure in water; recyclable catalyst. rsc.org
Ruthenium Complex / Amino Amide Ligand - Alcohol (as solvent) Room Temp to High Temp Operates under mild conditions, even at room temperature. nih.gov
None (Metal-Free) KOtBu (catalytic) - 130 °C Sustainable approach without transition metals. researchgate.net

Stereoselective Introduction of Tertiary Alcohol Functionalities

Chiral tertiary alcohols are crucial structural motifs, but their asymmetric synthesis is challenging due to steric hindrance around the prochiral ketone. researchgate.netresearchgate.net The most direct route is the catalytic asymmetric addition of a carbon nucleophile to a ketone.

Several powerful methods have emerged:

Asymmetric Addition of Organometallic Reagents: The addition of organozinc, organomagnesium (Grignard), or other organometallic reagents to ketones in the presence of a chiral ligand can provide enantioenriched tertiary alcohols. researchgate.net

Enzymatic Aldol Additions: Aldolases have shown potential in catalyzing C-C bond formation to construct tertiary alcohols stereoselectively. These biocatalytic methods can accept various substrates like vicinal diones and α-keto esters. researchgate.net

Stereoselective Cyanosilylation: The addition of a cyanide source to a ketone can be rendered highly diastereo- and enantioselective using bifunctional cyanating reagents and a suitable catalyst. The resulting cyanohydrins are versatile intermediates for accessing tertiary alcohols. chinesechemsoc.org

Stereoinvertive Nucleophilic Substitution: An alternative strategy involves the stereoinvertive SN1-type reaction at a quaternary carbon stereocenter. For example, a highly efficient nucleophilic substitution at the congested quaternary center of cyclopropyl (B3062369) carbinol derivatives using water or alcohols as nucleophiles has been developed to form highly hindered tertiary alcohols and ethers. nih.gov Similarly, stereoretentive substitutions of homoallylic tertiary alcohols are possible via nonclassical carbocation intermediates. nih.gov

These advanced methodologies provide a robust toolkit for the synthesis of complex structures like the analogues of this compound, enabling precise control over the construction of its key structural features.

Introduction of Aminomethyl Groups

Common precursors for the aminomethyl group include nitriles, aldehydes, amides, and halides. Each precursor offers a distinct pathway for aminomethylation.

Reduction of Nitriles: One of the most direct methods involves the reduction of a cyanomethyl group (-CH₂CN). A key intermediate, such as 2-(4-(cyanomethyl)oxan-4-yl)butan-2-ol, can be synthesized and subsequently reduced. This reduction can be achieved using various reagents, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon), or borane (B79455) complexes. Catalytic hydrogenation is often preferred for its milder conditions and operational simplicity, especially in large-scale applications.

Reductive Amination of Aldehydes: An alternative route begins with an oxane-4-carbaldehyde derivative. This aldehyde can undergo reductive amination, where it is first condensed with an ammonia (B1221849) source (like ammonia itself or ammonium (B1175870) chloride) to form an intermediate imine, which is then reduced in situ to the primary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation.

From Carboxylic Acid Derivatives: A carboxylic acid or ester at the target position can be converted to a primary amide, which is then reduced to the aminomethyl group using strong reducing agents like LiAlH₄ or borane.

Nucleophilic Substitution: A 4-(halomethyl)oxane derivative, such as one bearing a bromomethyl or tosylmethyl group, can be subjected to nucleophilic substitution with a nitrogen-containing nucleophile. The Gabriel synthesis, using potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis, is a classic method for forming primary amines from alkyl halides, avoiding over-alkylation. Alternatively, direct substitution with sodium azide (B81097) (NaN₃) followed by reduction of the resulting azide provides a clean route to the primary amine.

The following table summarizes common synthetic methods for the introduction of aminomethyl groups.

Precursor Functional GroupKey Reagent(s)IntermediateAdvantagesDisadvantages
Nitrile (-CN)LiAlH₄; H₂/Raney Ni; BH₃NoneHigh yield, direct conversionHarsh reagents (LiAlH₄), nitrile precursor required
Aldehyde (-CHO)NH₃, NaBH₃CN or H₂/CatalystImineOne-pot procedure, mild conditionsPotential for side reactions
Halide (-CH₂X)1. Potassium Phthalimide 2. HydrazinePhthalimideAvoids over-alkylationRequires two steps, protection/deprotection
Halide (-CH₂X)1. NaN₃ 2. H₂/Pd-C or LiAlH₄AzideHigh yields, clean reactionUse of potentially explosive azide reagents

Catalytic Systems and Reaction Mechanisms in the Synthesis of Complex Amino Alcohols

The synthesis of complex amino alcohols, a structural class that includes this compound, heavily relies on advanced catalytic systems to control reactivity and selectivity. These catalysts facilitate key bond-forming reactions, such as C-N and C-O bond formation, often with high levels of regio-, chemo-, and stereoselectivity.

One prevalent strategy for synthesizing β-amino alcohols is the ring-opening of epoxides with amines. organic-chemistry.org While this reaction can proceed without a catalyst, various catalytic systems have been developed to enhance efficiency and selectivity under milder conditions. organic-chemistry.org Lewis acids such as zinc(II) perchlorate (B79767) hexahydrate and calcium trifluoromethanesulfonate (B1224126) have proven to be highly effective catalysts for this transformation, affording β-amino alcohols in high yields with excellent selectivity. organic-chemistry.org Scandium(III) surfactants have also been used to catalyze the asymmetric ring opening of meso-epoxides in water, an environmentally benign solvent. organic-chemistry.org

Transition metal catalysis offers a powerful toolkit for amino alcohol synthesis. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones represents a cost-effective and operationally simple method for producing chiral 1,2-amino alcohols. acs.org This approach avoids the need for protecting groups and high-pressure equipment, which presents significant economic and environmental advantages. acs.org A dual catalytic system involving chromium and a photoredox catalyst enables the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. organic-chemistry.org More recently, a chromium-catalyzed asymmetric cross aza-pinacol coupling has been developed, proceeding through a unique α-amino radical polar crossover strategy to achieve high chemical and stereochemical control. organic-chemistry.orgwestlake.edu.cn

Multi-catalytic strategies have enabled challenging transformations, such as enantioselective radical C-H amination. A system combining an iridium photocatalyst with a chiral copper catalyst can generate N-centered radicals that undergo regio- and enantio-selective hydrogen atom transfer (HAT), followed by stereoselective amination to yield chiral β-amino alcohols from abundant alcohol starting materials. nih.gov The mechanism involves the photocatalyst selectively exciting the chiral copper complex, which then facilitates the key HAT step. nih.gov

The choice of catalyst can even be used to switch the chemoselectivity of a reaction. For instance, in the Ag(I)-catalyzed addition of amino alcohols to olefins, the AgHMDS/dppe system acts as a Brønsted base to deprotonate the hydroxyl group, leading to the O-adduct. nih.gov In contrast, the AgOAc/dppe system functions as a Lewis acid, coordinating to the amino alcohol and resulting in the formation of the N-adduct, which is the same product as the non-catalyzed reaction. nih.gov

The following table summarizes selected catalytic systems used in the synthesis of amino alcohols.

Catalytic SystemReaction TypeSubstratesKey AdvantagesReference
Zinc(II) PerchlorateEpoxide Ring OpeningEpoxides, AminesSolvent-free, excellent chemo- and regioselectivity organic-chemistry.org
RuCl(S,S)-Ts-DENEBAsymmetric Transfer Hydrogenationα-Amino KetonesHigh enantioselectivity, protection-free, inexpensive metal acs.org
Ir-photocatalyst + Chiral Cu-catalystRadical C-H AminationAlcoholsDirect functionalization of C-H bonds, high enantioselectivity nih.gov
AgHMDS/dppeOxa-Michael AdditionAmino Alcohols, OlefinsReverses chemoselectivity to favor O-addition nih.gov
Cr/Photoredox Dual CatalystAminoalkylationCarbonyls, α-Silyl AminesIn situ generation of α-amino carbanion equivalents organic-chemistry.org
Na-Y ZeoliteRing opening of CarbonatesAniline, Propylene CarbonateRecyclable catalyst, solvent-free, uses safer reagents scirp.org

Green Chemistry Approaches and Sustainable Synthesis Protocols for Oxane Amino Alcohols

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like oxane amino alcohols to reduce environmental impact, improve safety, and enhance economic viability. mdpi.com These approaches focus on minimizing waste, using less hazardous materials, improving energy efficiency, and employing renewable feedstocks.

A key aspect of green synthesis is the choice of solvent. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. A visible-light photoredox-catalyzed decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones has been developed to produce 1,2-amino alcohols using water as the solvent at room temperature, representing a simple and mild method. rsc.org

Solvent-free, or neat, reaction conditions represent an even greener alternative by eliminating solvent use and simplifying product isolation. mdpi.com The synthesis of β-amino alcohols via the ring-opening of epoxides has been achieved under solvent-free conditions using a zinc(II) perchlorate catalyst. organic-chemistry.org Similarly, a Zn-Zr bimetallic oxide catalyst has been employed for the solvent-free synthesis of amino alcohols, offering an economical and eco-friendly process. rsc.org Another sustainable approach involves the reaction of anilines with cyclic carbonates over a recyclable large-pore zeolite catalyst in a self-solvent system. scirp.org This method provides significant advantages over traditional epoxide routes as carbonates are less hazardous and the reaction is solventless. scirp.org

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts, such as zeolites and metal oxides, are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. scirp.orgrsc.org The development of catalytic asymmetric transfer hydrogenation reactions using earth-abundant and inexpensive metals like ruthenium also aligns with sustainability goals, providing an environmentally and economically favorable alternative to stoichiometric resolution methods or processes requiring more expensive noble metals. acs.org

The following table compares conventional and green approaches for key transformations in amino alcohol synthesis.

TransformationConventional MethodGreen/Sustainable AlternativeKey Improvement
ReductionStoichiometric hydrides (e.g., LiAlH₄)Catalytic (transfer) hydrogenationHigher atom economy, avoids quenching, safer
SolventChlorinated or ethereal solventsWater, or solvent-free conditionsReduced toxicity and waste, improved safety
CatalystHomogeneous, single-use catalystsRecyclable heterogeneous catalysts (e.g., zeolites)Reduced waste, lower cost over time
ReagentsHazardous epoxidesSafer cyclic carbonatesReduced hazard and handling risks
Energy SourceThermal heatingVisible light photocatalysisEnergy efficiency, mild reaction conditions

Convergent and Divergent Synthetic Routes for Structural Diversification of Oxane Derivatives

The structural diversification of oxane derivatives is essential for exploring structure-activity relationships in medicinal chemistry. Convergent and divergent synthetic strategies are two powerful approaches for efficiently generating libraries of analogues from common building blocks or intermediates.

A divergent synthesis begins with a common core intermediate which is then subjected to a variety of different reaction pathways to produce a diverse set of final compounds. wikipedia.org This strategy is highly efficient for creating molecular libraries where one part of the molecule is kept constant while another is varied. For the synthesis of analogues of this compound, a key divergent intermediate could be a 4-substituted oxane bearing a versatile functional group. For example, an intermediate with both the butan-2-ol moiety and a 4-formyl group could be synthesized on a large scale. This aldehyde could then be "diverted" into numerous pathways:

Reductive amination with various primary or secondary amines to create a library of N-substituted analogues.

Wittig or Horner-Wadsworth-Emmons reactions to introduce various unsaturated side chains.

Oxidation to a carboxylic acid, followed by amide coupling with a library of amines.

Addition of various organometallic reagents (Grignard, organolithium) to generate diverse secondary alcohols.

This approach, often employed in diversity-oriented synthesis (DOS), allows for rapid access to a wide range of unique molecular skeletons from a single starting material. wikipedia.org Late-stage functionalization, as demonstrated in the divergent synthesis of complex withanolides, is a powerful tool in this context, enabling modifications at a late point in the synthesis to maximize structural diversity. nih.gov

Fragment 1: Synthesis of a library of substituted oxane building blocks, for example, various 4-(aminomethyl)oxane derivatives with different substituents on the ring.

Fragment 2: Synthesis of a library of different side chains, such as various electrophilic ketones or epoxides related to the butan-2-ol moiety.

Coupling: The final step would involve coupling members from the oxane library with members from the side-chain library to generate the final products.

This modular approach allows for a "mix-and-match" strategy, enabling the rapid assembly of a large number of analogues by combining a smaller number of pre-synthesized fragments.

Both strategies offer powerful means to achieve structural diversification. The choice between a convergent and divergent route depends on the specific goals of the synthetic campaign, the complexity of the target molecules, and the availability of starting materials and key intermediates.

Reactivity and Transformational Chemistry of 2 4 Aminomethyl Oxan 4 Yl Butan 2 Ol Analogues

Chemical Transformations of the Oxane Core and its Quaternary Center

The oxane ring is a six-membered saturated cyclic ether, generally characterized by lower ring strain compared to its smaller counterparts like oxiranes and oxetanes. beilstein-journals.org This relative stability influences its reactivity, often requiring specific conditions to induce transformations.

Unlike highly strained epoxides, the oxane ring is relatively resistant to nucleophilic attack and ring-opening. beilstein-journals.orgfiveable.me However, under acidic conditions, the ether oxygen can be protonated, converting the hydroxyl group into a good leaving group and facilitating cleavage. youtube.com The acid-catalyzed cleavage of ethers with strong hydrohalic acids (HBr, HI) can lead to the formation of a halogenated alcohol, resulting from the nucleophilic attack of the halide ion on one of the carbons adjacent to the ether oxygen. youtube.com The regioselectivity of this attack would be influenced by steric hindrance and the electronic nature of the substituents on the oxane ring.

The intramolecular ring opening of substituted oxetanes has been reported to access various chiral heterocyclic structures, a strategy that could potentially be adapted to more stable oxane systems under forcing conditions. acs.org Methodologies for oxetane (B1205548) ring-opening have employed a variety of nucleophiles, including carbon, nitrogen, and sulfur-based reagents, often catalyzed by Lewis acids. researchgate.net While oxanes are less reactive, these principles guide the potential for their derivatization through controlled ring cleavage. researchgate.net

Table 1: Representative Ring-Opening Reactions of Substituted Cyclic Ethers
Reaction TypeReagentsTypical ProductKey Considerations
Acid-Catalyzed CleavageExcess HBr or HI1,5-Dihalide or HaloalcoholRequires strong acid; potential for SN1/SN2 mechanisms depending on substitution. youtube.comlibretexts.org
Lewis Acid-Mediated OpeningTMSCN, Lewis Acid (e.g., ZnCl2)Cyanohydrin EtherReaction proceeds via coordination of the Lewis acid to the ether oxygen. researchgate.net
Reductive CleavageLiAlH4/AlCl3DiolHarsh conditions are typically required for the reductive cleavage of unactivated ethers.

The central feature of the 2-[4-(aminomethyl)oxan-4-yl]butan-2-ol scaffold is the spiro quaternary carbon at the C4 position of the oxane ring. This carbon atom is fully substituted, making direct reactions at this center challenging. However, its structural role is critical. The catalytic enantioselective construction of molecules with spiro quaternary carbon stereocenters is a significant area of interest in organic synthesis due to their prevalence in biologically active natural products. researchgate.netacs.org

While the parent compound is achiral at this center, the synthesis of analogues with different substituents at the C4 position would create a chiral spirocenter. The construction of such centers often requires advanced catalytic asymmetric methods to control the stereochemistry. nih.govacs.orgnih.gov The inherent rigidity of the spirocyclic system can influence the conformational preferences of the molecule, thereby directing the stereochemical outcome of reactions at other functional groups. researchgate.net This through-space influence is a key consideration in the design of stereoselective transformations on these analogues.

Reactions Involving the Aminomethyl Group

The primary aminomethyl group is a highly versatile functional handle, serving as a nucleophilic center and a precursor for numerous other functionalities.

The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile, readily participating in alkylation and acylation reactions. acs.org

Alkylation: Reaction with alkyl halides (R-X) under basic conditions can yield secondary and tertiary amines. Controlling the degree of alkylation to achieve mono-alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation. libretexts.org Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation. nih.gov

Acylation: Primary amines react cleanly with acylating agents such as acid chlorides (RCOCl) or anhydrides ((RCO)₂O) to form stable amide derivatives. studymind.co.uk This reaction is typically high-yielding and avoids the issue of over-reaction seen in alkylation. libretexts.org

Functional Group Interconversions: The aminomethyl group can be converted into a wide array of other functional groups. For instance, it can be transformed into an azide (B81097), which is a versatile precursor for other nitrogen-containing groups and can participate in click chemistry reactions. nih.gov

Table 2: Common Transformations of the Primary Aminomethyl Group
TransformationReagentsProduct Functional GroupNotes
AlkylationAlkyl Halide (R-X), BaseSecondary/Tertiary AmineRisk of polyalkylation. libretexts.org
Reductive AminationAldehyde/Ketone, NaBH3CNSecondary/Tertiary AmineControlled mono-N-alkylation. youtube.com
AcylationAcid Chloride (RCOCl) or AnhydrideAmideGenerally high-yielding and selective. studymind.co.uk
SulfonylationSulfonyl Chloride (RSO2Cl), BaseSulfonamideForms a stable, often crystalline, derivative.

The reaction of the primary amine with carbonyl compounds leads to two important classes of derivatives: amides and imines.

Amide Formation: As mentioned, amides are readily formed from carboxylic acid derivatives. byjus.com Direct reaction with a carboxylic acid to form an amide typically requires high temperatures or the use of coupling agents (e.g., DCC, EDC) to activate the carboxylic acid.

Imine Formation: Primary amines condense with aldehydes or ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. libretexts.org The reaction proceeds via a carbinolamine intermediate, followed by dehydration. libretexts.org The formation of imines is highly pH-dependent, with optimal rates typically observed in mildly acidic conditions (pH 4-5). libretexts.org These imine derivatives can be isolated or used in situ, for example, by reduction to form a new secondary amine (reductive amination). youtube.com

Reactivity of the Tertiary Alcohol Functionality

The tertiary alcohol in this compound analogues exhibits reactivity distinct from that of primary or secondary alcohols.

The most notable characteristic of a tertiary alcohol is its resistance to oxidation. byjus.com Standard oxidizing agents that readily convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids have no effect on tertiary alcohols because the carbinol carbon (the carbon bearing the -OH group) lacks a hydrogen atom. libretexts.org Oxidation can only occur under harsh conditions that lead to the cleavage of carbon-carbon bonds. nih.gov

While resistant to oxidation, the tertiary hydroxyl group can be transformed through other pathways, particularly under acidic conditions. Protonation of the hydroxyl group by a strong acid converts it into a good leaving group (water). msu.edu The departure of water generates a relatively stable tertiary carbocation intermediate. This carbocation can then undergo one of two subsequent reactions:

Elimination (E1): Loss of a proton from an adjacent carbon atom results in the formation of an alkene. This dehydration reaction is a common transformation for tertiary alcohols. libretexts.org

Substitution (Sₙ1): If a competent nucleophile is present in the reaction medium (e.g., a halide ion from HCl or HBr), it can attack the carbocation, leading to a substitution product where the hydroxyl group is replaced by the nucleophile. libretexts.orgmsu.edu

Table 3: Reactivity of the Tertiary Alcohol Group
Reaction TypeReagentsProductMechanism
OxidationK2Cr2O7, KMnO4, etc.No reaction (under mild conditions)Lacks an α-hydrogen for oxidation. libretexts.org
Dehydration (Elimination)Conc. H2SO4 or H3PO4, HeatAlkeneE1 mechanism via a tertiary carbocation. libretexts.org
SubstitutionConc. HCl, HBr, or HITertiary Alkyl HalideSN1 mechanism via a tertiary carbocation. msu.edu
EsterificationAcid Chloride, PyridineTertiary EsterPossible but often sterically hindered and slower than for primary/secondary alcohols.

Selective Oxidation Reactions of Tertiary Alcohols

The oxidation of alcohols is a fundamental transformation in organic synthesis, typically leading to carbonyl compounds such as aldehydes, ketones, and carboxylic acids. libretexts.orglibretexts.org However, tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions. libretexts.org This inertness stems from the absence of a hydrogen atom on the carbinol carbon (the carbon atom bearing the hydroxyl group). libretexts.org Conventional oxidation reactions for primary and secondary alcohols involve the removal of this hydrogen along with the hydroxyl hydrogen to form a carbon-oxygen double bond, a pathway that is unavailable for tertiary alcohols. libretexts.org Consequently, reagents like chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), sodium dichromate (Na₂Cr₂O₇), and even milder agents like pyridinium (B92312) chlorochromate (PCC) are typically ineffective at oxidizing tertiary alcohols. libretexts.orgmasterorganicchemistry.com Reaction with these oxidants requires the cleavage of a more stable carbon-carbon bond, which is energetically unfavorable. nih.gov

Despite this inherent stability, recent advancements have demonstrated that the oxidation of tertiary alcohols is achievable under specific, often harsh, conditions or through novel catalytic methods. Photocatalysis, for instance, has emerged as a promising strategy. Research on rutile TiO₂(110) surfaces has shown that tertiary alcohols can undergo an unexpected disproportionation reaction, yielding a ketone and an alkane. nih.gov This process involves a C-C bond cleavage, demonstrating that under the right energetic conditions, the oxidation of tertiary alcohols can be induced. nih.gov For a molecule like this compound, this could theoretically lead to the formation of 4-(aminomethyl)oxan-4-one and 2-methylpropane, although the selectivity and efficiency of such a reaction would be highly dependent on the specific photocatalytic system employed.

The table below summarizes the general reactivity of different alcohol types with common oxidizing agents.

Alcohol TypeOxidizing AgentTypical ProductReactivity of Tertiary Alcohol
PrimaryPCCAldehydeNo reaction
PrimaryKMnO₄, H₂CrO₄Carboxylic AcidNo reaction
SecondaryAny (PCC, KMnO₄, etc.)KetoneNo reaction
TertiaryStandard OxidantsN/AGenerally unreactive libretexts.orglibretexts.org
TertiaryPhotocatalysis (e.g., on TiO₂)Ketone + AlkaneReaction via C-C cleavage nih.gov

Nucleophilic Substitution Reactions and Dehydroxylation Strategies

The hydroxyl group of an alcohol is a poor leaving group due to the high basicity of the hydroxide (B78521) ion (HO⁻). pearson.comyoutube.com Therefore, direct nucleophilic substitution is not feasible. pearson.com A common strategy to overcome this is to protonate the alcohol using a strong acid, which converts the -OH group into a much better leaving group, water (H₂O). pearson.comyoutube.comlibretexts.org For tertiary alcohols like that in this compound, this acid-catalyzed substitution typically proceeds through a unimolecular (Sₙ1) mechanism. pearson.comlibretexts.org The protonated alcohol dissociates to form a relatively stable tertiary carbocation, which is then attacked by a nucleophile. pearson.comlibretexts.org The reactivity of alcohols in these reactions follows the order: tertiary > secondary > primary, corresponding to the stability of the carbocation intermediate. libretexts.org

Dehydroxylation, the complete removal of the hydroxyl group, is another important transformation. While dehydration (elimination of water to form an alkene) is a common acid-catalyzed pathway for tertiary alcohols, direct replacement of the -OH group with a hydrogen atom requires specific deoxygenation strategies. libretexts.org A recently developed method involves a titanium-catalyzed direct dehydroxylation of tertiary aliphatic alcohols. nih.govorganic-chemistry.org This protocol operates under mild conditions and shows remarkable functional group tolerance, making it potentially suitable for complex molecules. nih.govorganic-chemistry.org This method could be applied to analogues of this compound to generate compounds where the tertiary alcohol is replaced by a hydrogen atom, without affecting other parts of the molecule. nih.gov

The following table outlines potential strategies for substitution and dehydroxylation of the tertiary alcohol moiety.

Reaction TypeReagent/CatalystMechanismPotential ProductKey Considerations
Nucleophilic SubstitutionHBr, HCl, HISₙ12-[4-(Aminomethyl)oxan-4-yl]-2-halobutaneRequires strong acid; carbocation intermediate. libretexts.org
Dehydration/EliminationH₂SO₄ (heat), POCl₃/pyridineE1Alkene derivatives of the oxaneProne to rearrangement; steric hindrance can influence product distribution. libretexts.org
DehydroxylationTi-catalyst (e.g., Cp*TiCl₃), SilaneRadical4-(Aminomethyl)-4-(sec-butyl)oxaneMild conditions; high functional group tolerance. nih.govorganic-chemistry.org
Intramolecular SubstitutionFe(OTf)₃Sₙ1-likeBicyclic productsPossible if a suitable internal nucleophile is present. core.ac.uk

Investigations into Rearrangement Reactions and Fragmentations

The structural complexity of this compound analogues, featuring a quaternary center adjacent to an oxane ring and an aminomethyl group, makes them susceptible to various rearrangement and fragmentation reactions, particularly under mass spectrometry conditions or in the presence of acid.

In mass spectrometry, cyclic ethers undergo characteristic fragmentation patterns. uga.eduresearchgate.net Common mechanisms initiated by electron impact include α-cleavage (cleavage of a bond adjacent to the ether oxygen), inductive cleavage, hydrogen rearrangement, and for larger rings like oxane, transannular cleavage. researchgate.netnsf.gov The presence of additional functional groups, such as the alcohol and amine, significantly complicates these pathways. uga.edu For instance, the fragmentation of multifunctional cations is highly dependent on the site of initial protonation. nih.gov Protonation of the amino group in an analogue could lead to the loss of ammonia (B1221849) (NH₃), while protonation of the ether oxygen would likely initiate ring-opening or cleavage pathways. nih.gov

Acid-catalyzed reactions can also induce molecular rearrangements. The formation of a tertiary carbocation upon protonation and loss of water can be followed by alkyl or hydride shifts to form a more stable carbocation, leading to a rearranged product. For sterically hindered tertiary alcohols, dehydration reactions have been observed to proceed after the migration of a methyl group. nih.gov In the case of this compound, a Wagner-Meerwein type rearrangement could potentially occur, involving the migration of an alkyl group from the quaternary carbon to an adjacent carbocation center, or even ring expansion/contraction of the oxane moiety.

Key fragmentation and rearrangement pathways are summarized below:

ProcessConditionsTypical MechanismPotential Outcome
Mass Spectrometry FragmentationElectron Impact (EI-MS)α-cleavage, inductive cleavage, transannular cleavageCleavage of the oxane ring, loss of side chains. researchgate.netnsf.gov
Protonated MS FragmentationElectrospray Ionization (ESI-MS)Protonation-site dependent cleavageLoss of NH₃ (from amino protonation) or ring cleavage (from ether protonation). nih.gov
Acid-Catalyzed RearrangementStrong Acid, HeatCarbocation formation followed by alkyl/hydride shiftSkeletal rearrangement, formation of isomeric alkenes after dehydration. nih.gov

Multi-Component Reactions and Tandem Processes for Chemical Libraries

The synthesis of chemical libraries containing diverse but structurally related compounds is a cornerstone of modern drug discovery. Multi-component reactions (MCRs) and tandem processes are powerful tools for achieving this goal efficiently. scholarsresearchlibrary.commdpi.com MCRs combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials, adhering to the principles of green chemistry. scholarsresearchlibrary.com

The this compound scaffold is well-suited for derivatization using these strategies. The primary amine and the oxane core can serve as building blocks in various MCRs. For example, the amino group can participate in Ugi or Groebke-Blackburn-Bienaymé (GBB) reactions. nih.gov A Ugi four-component reaction, combining the amine, an aldehyde, a carboxylic acid, and an isocyanide, could rapidly generate a library of complex peptide-mimetic structures appended to the oxane core. nih.gov

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, offer another elegant route to molecular complexity. researchgate.netnih.gov One could envision a tandem process starting from a simpler oxane precursor. For instance, a copper-catalyzed enantioselective carboetherification could be used to construct the spirocyclic ether core, followed by further functionalization in the same pot. nih.gov By systematically varying the components in these MCRs or the starting materials in tandem sequences, large and diverse libraries of this compound analogues can be constructed for biological screening. researchgate.netnih.gov

StrategyReaction TypeVariable ComponentsLibrary Focus
Multi-Component ReactionUgi ReactionAldehyde, Carboxylic Acid, IsocyanidePeptidomimetic analogues with high diversity. nih.gov
Multi-Component ReactionPetasis (Borono-Mannich) ReactionAldehyde, Boronic Acidα-Amino acid derivatives. nih.gov
Tandem ProcessCondensation/Cyclization/CycloadditionAcyclic precursorsGeneration of complex, sp³-rich polycyclic scaffolds. nih.gov
Library SynthesisParallel Synthesis using MCRsAll components of a chosen MCRRapid generation of hundreds of distinct analogues. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis and Energy Landscape Studies of Substituted Oxane Systems

The structural foundation of 2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol is the oxane (tetrahydropyran) ring, a heteroanalog of cyclohexane. Like cyclohexane, the oxane ring is not planar and predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In a disubstituted system, the spatial arrangement of the substituent groups dictates the conformational equilibrium. libretexts.orglibretexts.org For 4,4-disubstituted oxanes, where both substituents are attached to the same carbon atom, one substituent must occupy an axial position while the other is equatorial. libretexts.org

The energetic favorability of a particular chair conformation is determined by the steric hindrance experienced by the substituents. libretexts.org Axial substituents are generally less stable due to 1,3-diaxial interactions, which are repulsive steric interactions with the other axial atoms on the same side of the ring. libretexts.org In the case of this compound, the two substituents on C4 are "-CH2NH2" (aminomethyl) and "-C(OH)(CH3)CH2CH3" (2-hydroxy-2-butyl).

Computational energy landscape studies for such a molecule would involve mapping the potential energy as a function of the ring's torsional angles. This would confirm the chair conformers as energy minima and identify higher-energy transition states, such as twist-boat conformations, that connect them. The energy difference between the two possible chair conformers (resulting from a ring flip) would depend on the relative steric bulk of the aminomethyl and the 2-hydroxy-2-butyl groups. The conformer that places the larger 2-hydroxy-2-butyl group in the more spacious equatorial position would be predicted to be the most stable and therefore the most populated state at equilibrium.

Table 1: Predicted Relative Energies of Conformers for a 4,4-Disubstituted Oxane System.
ConformationDescriptionPredicted Relative Energy (kcal/mol)Key Steric Interactions
Chair 1 (Equatorial-Large Group)The larger 2-hydroxy-2-butyl group is in the equatorial position.0.0 (Reference)Minimal 1,3-diaxial strain from the smaller aminomethyl group.
Chair 2 (Axial-Large Group)The larger 2-hydroxy-2-butyl group is in the axial position.> 2.0Significant 1,3-diaxial strain involving the bulky 2-hydroxy-2-butyl group.
Twist-BoatTransition state between chair forms.~5-10Torsional and flagpole strain.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemistry provides computational methods to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure and properties. wikipedia.org Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size. nih.gov

For this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the lowest-energy three-dimensional structure, including precise bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Generate maps of electron density and electrostatic potential. These maps would highlight electron-rich regions (like the oxygen and nitrogen atoms) and electron-poor regions, which are crucial for understanding intermolecular interactions.

Predict Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO location would indicate the likely site of electrophilic attack (likely the lone pairs on N or O), while the LUMO location would indicate the site of nucleophilic attack. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability.

Simulate Spectroscopic Data: Quantum chemical calculations can predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental data to verify the structure. wikipedia.orgnih.gov

Table 2: Hypothetical DFT Calculation Results for this compound.
Calculated PropertyPredicted ValueSignificance
Dipole Moment~2.5 - 3.5 DIndicates a polar molecule, suggesting solubility in polar solvents and the ability to form dipole-dipole interactions.
HOMO Energy~ -6.5 eVLocalized on nitrogen/oxygen atoms; indicates sites susceptible to oxidation or electrophilic attack.
LUMO Energy~ +1.0 eVIndicates regions susceptible to reduction or nucleophilic attack.
HOMO-LUMO Gap~ 7.5 eVA large gap suggests high kinetic stability and low chemical reactivity.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time by solving Newton's laws of motion. youtube.com An MD simulation provides a dynamic view of the molecule's behavior in a simulated environment (e.g., in water). mdpi.com

For this compound, an MD simulation would reveal:

Conformational Flexibility: The simulation would show the real-time dynamics of the oxane ring, including vibrations, rotations, and conformational transitions like ring flips between chair forms.

Solvent Interactions: By simulating the molecule in a box of water molecules, one can observe the formation and breaking of hydrogen bonds between the molecule's amine (-NH2) and hydroxyl (-OH) groups and the surrounding water. This is critical for understanding its solubility and hydration properties.

Intramolecular Interactions: MD can identify stable intramolecular hydrogen bonds, for example, between the aminomethyl group and the hydroxyl group of the 2-hydroxy-2-butyl side chain, which could influence the molecule's preferred conformation.

In Silico Approaches for Predicting Reaction Pathways and Stereoselectivity

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms, transition states, and the factors controlling stereoselectivity. For a molecule like this compound, computational methods could explore both its synthesis and its potential metabolic breakdown.

Synthesis Pathway Analysis: The formation of substituted tetrahydropyrans can be achieved via reactions like the Prins cyclization. csbsju.edu Computational models can be used to calculate the activation energies for different reaction pathways, helping to predict the most efficient synthetic route. They can also model the transition states to predict the stereochemical outcome (i.e., which isomer is preferentially formed).

Metabolic Prediction: In silico tools can predict how a molecule might be metabolized by enzymes in the body. nih.gov For example, models can predict the likelihood of oxidation at various sites by enzymes like cytochrome P450s or aldehyde oxidase. nih.gov For the target molecule, likely sites of metabolism could include N-dealkylation or oxidation of the butyl group.

Computational Exploration of Ligand-Receptor Interactions for Structural Optimization

Given its functional groups (amine, hydroxyl) and three-dimensional structure, this compound has the potential to act as a ligand for biological receptors, such as G protein-coupled receptors (GPCRs). researchgate.net Computational docking and MD simulations are central to exploring these potential interactions. researchgate.netpsu.edu

The process typically involves:

Molecular Docking: A 3D model of a target receptor is obtained from crystallographic data or homology modeling. researchgate.netnih.gov The ligand is then computationally "docked" into the receptor's binding site in numerous possible orientations. A scoring function estimates the binding affinity for each pose, predicting the most likely binding mode. mdpi.com

Interaction Analysis: The best-scoring docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, salt bridges (ionic interactions), and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com The amine group could act as a hydrogen bond donor or, if protonated, form a salt bridge with an acidic residue (e.g., aspartic acid) in the receptor. The hydroxyl group can also serve as a hydrogen bond donor or acceptor.

Molecular Dynamics: The docked ligand-receptor complex is subjected to MD simulations to assess the stability of the predicted binding pose over time and to observe any induced conformational changes in the receptor.

This information is invaluable for structural optimization. By identifying which parts of the molecule are crucial for binding and which are not, chemists can design new analogs with improved affinity, selectivity, or other pharmacological properties.

Table 3: Example Analysis of a Docked Ligand-Receptor Complex.
Ligand Functional GroupPotential Interaction TypePotential Receptor Residue PartnerDocking Score Contribution
Amine (-NH2, protonated -NH3+)Salt Bridge / Hydrogen BondAspartic Acid, Glutamic AcidHigh (Favorable)
Hydroxyl (-OH)Hydrogen BondSerine, Threonine, AsparagineMedium (Favorable)
Oxane OxygenHydrogen Bond AcceptorTyrosine, SerineLow-Medium (Favorable)
Butyl GroupHydrophobic (van der Waals)Leucine, Isoleucine, ValineMedium (Favorable)

Research Applications and Potential in Chemical Biology and Medicinal Chemistry

Role as Versatile Chemical Building Blocks for Complex Molecular Architectures

Chemical building blocks are foundational small molecules that organic chemists use to construct larger, more complex compounds. sigmaaldrich.comamerigoscientific.com Molecules like 2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol are particularly valuable in this role due to the presence of multiple reactive functional groups and a defined stereochemical structure. The primary amine serves as a key nucleophilic handle, allowing for a wide array of chemical transformations such as amidation, alkylation, and sulfonylation. This enables the straightforward incorporation of the oxane scaffold into larger molecular frameworks.

The oxane (tetrahydropyran) ring itself is a privileged structure in many natural products and approved drugs, prized for its metabolic stability and ability to engage in hydrogen bonding through its ether oxygen. The tertiary alcohol provides another point for modification or for influencing the molecule's local polarity and solubility. The combination of these features in a single, relatively small molecule allows chemists to efficiently build complex architectures with desirable physicochemical properties for applications in medicinal chemistry and materials science. lifechemicals.com

Scaffold Design Principles in Medicinal Chemistry Research

The scaffold of a molecule is its core structure, which acts as a framework for attaching various functional groups (pharmacophores) that interact with a biological target. The design of the scaffold itself is a critical aspect of medicinal chemistry, influencing a compound's potency, selectivity, and pharmacokinetic profile.

In recent years, drug discovery has seen a significant shift away from flat, two-dimensional aromatic structures towards more three-dimensional (3D) scaffolds. researchgate.netcore.ac.uk This is because biological targets like proteins have complex, 3D binding pockets, and molecules with greater spatial complexity can achieve more specific and potent interactions. tandfonline.com The structure of This compound contains a spiro-like quaternary carbon atom where the butyl group attaches to the oxane ring. This feature is central to its three-dimensionality.

Spirocyclic systems, where two rings share a single atom, are highly sought after in medicinal chemistry because they rigidly orient functional groups into defined vectors in 3D space. acs.orgnih.gov This "conformational lock" reduces the molecule's flexibility. When a flexible molecule binds to a target, it pays an entropic penalty because it loses conformational freedom. core.ac.uk By pre-organizing the molecule in a bioactive conformation, a rigid scaffold minimizes this penalty, which can lead to a significant increase in binding affinity. The cyclic ether (oxane) component further contributes to this defined 3D shape, making such scaffolds ideal for targeting challenging protein-protein interactions or deep enzymatic clefts. tandfonline.com

PropertyFlat Aromatic Scaffolds (e.g., Benzene)3D Spirocyclic/Cyclic Ether Scaffolds
Shape Planar, 2DGlobular, 3D
sp³ Character LowHigh
Solubility Often poorGenerally improved
Conformational Flexibility Low (but planar)Low (conformationally locked)
Binding Entropy Penalty LowerPotentially minimal if pre-organized
Target Selectivity Can be challengingOften enhanced due to specific shape

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying new lead compounds. nih.gov It begins by screening libraries of very small molecules, or "fragments" (typically with a molecular weight under 300 Da), for weak but efficient binding to a biological target. nih.gov Because of their low complexity, fragments can explore chemical space more effectively than larger molecules and often form high-quality interactions with the target. nih.gov

A molecule like This compound or its core oxane structure is an ideal candidate for inclusion in a fragment library, particularly one focused on 3D structures. vu.nl Its well-defined 3D shape, combined with hydrogen bond donors (amine, alcohol) and an acceptor (ether oxygen), provides multiple opportunities for interaction. Once a fragment hit is identified, medicinal chemists use strategies like fragment growing, linking, or merging to elaborate the fragment into a more potent, lead-like molecule. rsc.orgnih.govresearchgate.net The aminomethyl group on the scaffold serves as a perfect "growth vector," allowing chemists to systematically add new chemical functionality to improve binding affinity and selectivity during the lead optimization phase. patsnap.comyoutube.com

The process of refining a lead compound involves making systematic chemical modifications to understand and improve its interaction with the target, a process known as developing the Structure-Activity Relationship (SAR). patsnap.compharmacy180.com The scaffold of This compound offers numerous avenues for such modification to fine-tune its biological activity.

Key modification strategies include:

Amine Group Modification : The primary amine can be converted to secondary or tertiary amines, amides, or sulfonamides. Each modification alters the group's hydrogen bonding capacity, basicity, and steric profile, which can dramatically affect target engagement. nih.gov

Alcohol Group Modification : The tertiary alcohol can be etherified or esterified to probe for additional binding interactions or to modify the compound's metabolic stability and ability to cross cell membranes.

Oxane Ring Substitution : Adding substituents (e.g., fluorine, hydroxyl, or methyl groups) at different positions on the oxane ring can influence the molecule's conformation and introduce new interactions with the target protein. For example, adding a hydroxyl group could introduce a new hydrogen bond, while a fluorine atom could modulate local electronics and block metabolic attack.

Alkyl Chain Variation : The length and branching of the butanol side chain can be altered to optimize van der Waals interactions within a hydrophobic pocket of the target.

These iterative modifications, guided by biological testing and often computational modeling, allow researchers to precisely control how the molecule "docks" with its target, thereby maximizing potency and minimizing off-target effects. mdpi.comresearchgate.net

Development of Chiral Probes and Ligands for Biological Systems and Target Identification

Chirality is a fundamental property of biological systems, with enzymes and receptors often showing a strong preference for one enantiomer (mirror image) of a chiral molecule over the other. nih.gov The quaternary carbon of This compound is a stereocenter, meaning the compound exists as a pair of enantiomers. This chirality is crucial for its application as a selective chemical probe or ligand. nih.gov

Chiral ligands are essential in asymmetric synthesis and for studying biological receptors. rsc.orgrug.nl By synthesizing and testing each enantiomer of a compound separately, researchers can gain valuable insights into the 3D structure of a receptor's binding site. The "active" enantiomer helps define the required stereochemistry for binding, while the "inactive" enantiomer can often be used as a negative control in experiments to ensure that the observed biological effect is specific to the target interaction. nih.gov Chiral amino alcohols, in particular, are a well-established class of ligands used in catalysis and as components of biologically active molecules. nih.govsemanticscholar.org The defined spatial arrangement of the amine, alcohol, and ether groups in a single enantiomer of This compound makes it a promising candidate for the development of highly selective probes for target identification and validation.

Utility in the Study of Enzyme Inhibition and Receptor Binding Mechanisms (Conceptual Framework)

The structural features of This compound make it an excellent tool for investigating the mechanisms of enzyme inhibition and receptor binding. Based on its structure, a conceptual framework for its interaction with a hypothetical enzyme active site can be proposed.

Molecular FeaturePotential Interaction with Biological Target
Protonated Amine (R-NH₃⁺) Forms a salt bridge (ionic interaction) with an acidic residue like aspartate or glutamate in the active site.
Tertiary Alcohol (R-OH) Acts as a hydrogen bond donor to an acceptor group (e.g., a backbone carbonyl) or as a hydrogen bond acceptor from a donor group (e.g., a histidine side chain).
Oxane Ether Oxygen Acts as a hydrogen bond acceptor from a donor group on the protein surface (e.g., asparagine, glutamine).
Alkyl Groups (Butyl and Oxane CH₂) Engage in hydrophobic (van der Waals) interactions with nonpolar pockets in the active site.
Rigid 3D Scaffold Orients the above functional groups in a precise geometry to match the complementary surface of the binding site, enhancing binding affinity and selectivity.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Catalytic Systems for Oxane Ring Construction

The construction of the oxane (tetrahydropyran) ring is a cornerstone of synthesizing compounds like 2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol. While classical methods exist, the future lies in developing more efficient, selective, and sustainable catalytic systems. Research is increasingly focused on catalysts that can operate under mild conditions, tolerate a wide range of functional groups, and provide high stereoselectivity.

Recent advancements have seen the use of various catalysts for constructing the tetrahydropyran (B127337) (THP) ring, which is the core of the oxane structure. organic-chemistry.org These include metal-based catalysts such as Palladium (Pd), Copper (Cu), Gold (Au), and Indium (In), as well as organocatalysts and even bio-based catalysts. organic-chemistry.orgtandfonline.com For instance, a Cu(I)-Xantphos system has been effective in the intramolecular hydroalkoxylation of unactivated alkenes to form five- and six-membered cyclic ethers. organic-chemistry.org Similarly, gold(I) catalysts have been used for the intramolecular hydroalkoxylation of γ-Hydroxy and δ-hydroxy allenes to produce oxygen heterocycles in good yields. organic-chemistry.org

A significant area of development is asymmetric organocatalysis, which uses small organic molecules to catalyze enantioselective reactions, providing a pathway to chiral THP structures that are crucial for many bioactive molecules. rsc.org Furthermore, green and bio-based catalysts, such as theophylline, have been shown to be highly efficient for the synthesis of THP scaffolds through tandem reactions in aqueous media, highlighting a move towards more environmentally benign synthetic routes. tandfonline.com The table below summarizes some of the innovative catalytic systems being explored for oxane ring synthesis.

Catalyst SystemReaction TypeKey Advantages
Theophylline Knoevenagel–Michael CyclocondensationGreen, bio-based, efficient in aqueous media. tandfonline.com
Pd(II)/bis-sulfoxide C-H Activation/CyclizationEnables synthesis from a wide range of alcohols. organic-chemistry.org
Cu(I)-Xantphos Intramolecular HydroalkoxylationEffective for unactivated terminal alkenes. organic-chemistry.org
Au(I)-catalysis Intramolecular HydroalkoxylationGood yields for hydroxy allene (B1206475) substrates. organic-chemistry.org
Chiral Phosphoric Acids (CPA) Intramolecular oxa-Michael CyclizationHigh enantioselectivity for spirocyclic THPs. whiterose.ac.uk
Niobium(V) chloride Coupling of Aldehydes and 3-buten-1-olExcellent yields under extremely mild conditions. organic-chemistry.org
Cerium Ammonium (B1175870) Nitrate Cyclization of 1,5-diolsHigh yield and stereoselectivity at room temperature. organic-chemistry.org

Future work will likely focus on combining the advantages of these different catalytic approaches, such as immobilizing highly active metal catalysts on sustainable supports or developing bifunctional organocatalysts that can control multiple aspects of the reaction in a single step.

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of organic synthesis by transforming how chemists design synthetic routes and predict molecular properties. arxiv.org For complex molecules like oxane amino alcohols, AI can address significant challenges, particularly in retrosynthesis—the process of breaking down a target molecule into simpler, commercially available precursors. nih.govmit.edu

The integration of AI extends beyond just planning synthetic routes. ML models can predict the physicochemical and biological properties of novel compounds, allowing for the in silico design of oxane amino alcohol derivatives with desired characteristics before they are ever synthesized in the lab. This predictive power accelerates the discovery of new molecules for applications in medicine and materials science.

Key Applications of AI/ML in Oxane Amino Alcohol Synthesis:

Automated Retrosynthesis: AI algorithms can propose multiple synthetic routes, ranking them by feasibility, cost, and efficiency. arxiv.org

Reaction Outcome Prediction: ML models can predict the likely products and yields of a reaction under various conditions, reducing trial-and-error in the lab.

Catalyst Discovery: AI can help identify or design new catalysts for specific transformations, such as enantioselective oxane ring formation.

Property Prediction: Designing molecules with optimal solubility, stability, and biological activity by predicting these properties computationally.

As these computational tools become more sophisticated and accessible, they will become indispensable partners for synthetic chemists, enabling the faster and more efficient creation of complex molecules like this compound.

Exploration of Unconventional Reactivity Pathways for Diversifying Oxane Amino Alcohol Structures

Moving beyond traditional cyclization and functional group interconversion, researchers are exploring unconventional reactivity pathways to create a wider diversity of oxane amino alcohol structures. These novel methods offer new ways to build molecular complexity and introduce functional groups in previously inaccessible positions.

One of the most promising areas is C-H functionalization . This strategy involves directly converting a carbon-hydrogen bond—the most ubiquitous bond in organic molecules—into a carbon-carbon or carbon-heteroatom bond. mdpi.com This approach is highly atom-economical and can be used for the late-stage functionalization of complex molecules. researchgate.netacs.org For an existing oxane amino alcohol scaffold, C-H functionalization could enable the introduction of new substituents directly onto the oxane ring or its side chains, rapidly generating a library of analogs without needing to re-synthesize the core structure from scratch. researchgate.netacs.org For example, rhodium-catalyzed hydrogenation and other methods have been used for the late-stage saturation of aromatic rings in drug molecules, demonstrating the power of modifying complex scaffolds. acs.org

Another emerging area is the use of radical reactions . These reactions involve highly reactive intermediates called radicals and can enable bond formations that are difficult to achieve with traditional two-electron (polar) chemistry. For instance, photoredox catalysis can generate radicals under mild conditions, which can then be used in cross-coupling reactions to build complex structures. organic-chemistry.org This approach could be used to couple various fragments to the oxane amino alcohol core.

Examples of Unconventional Strategies:

Remote Functionalization: Activating a C-H bond that is distant from existing functional groups, allowing for precise modification of the molecular periphery. frontiersin.org

Ring Expansion/Contraction: Using catalytic methods to transform existing rings into larger or smaller heterocyclic systems, providing access to novel scaffolds. researchgate.net

Deconstructive Reorganization: A strategy where a starting material is deconstructed and its atoms are reorganized to form a completely new and complex scaffold in a single transformation. researchgate.net

These advanced synthetic methods provide powerful tools for creating novel oxane amino alcohol derivatives with diverse three-dimensional shapes and functionalities, expanding the chemical space available for discovery in various fields. nih.gov

Broader Applications in Material Science and Advanced Chemical Technologies

While much of the interest in amino alcohol scaffolds lies in their biological potential, the unique structural and chemical properties of the oxane ring open doors to applications in material science and advanced chemical technologies. The saturated oxane ring imparts specific conformational rigidity and polarity that can be harnessed to create materials with novel properties.

Derivatives of tetrahydropyran have been identified as important constituents in the development of liquid-crystalline materials . google.com The defined chair-like conformation of the oxane ring can serve as a rigid core to which mesogenic (liquid crystal-forming) groups can be attached. By modifying the substituents on the oxane ring of a compound like this compound, it may be possible to design new liquid crystals with specific phase behaviors and electro-optical properties.

Furthermore, the oxane moiety is a key structural feature in many polymers and coatings . The related siloxane (containing Si-O-Si bonds) polymers are well-known for their thermal stability, water resistance, and low surface energy. nih.gov While carbon-based oxane polymers are less common, the incorporation of the polar ether linkage within a polymer backbone can influence properties such as hydrophilicity, chain flexibility, and adhesion. The aminomethyl and tertiary alcohol groups on this compound could serve as reactive handles for polymerization or for grafting onto surfaces to create functional coatings with tailored wettability or biocompatibility.

Potential Future Applications in Materials:

Functional Polymers: Serving as a monomer or cross-linking agent to create polyesters or polyurethanes with embedded oxane units.

Advanced Coatings: Using the amino and hydroxyl groups to anchor the molecule to surfaces, potentially creating hydrophilic or functional coatings.

Organocatalysis: The amino alcohol motif is a well-known scaffold for chiral ligands and organocatalysts, suggesting that derivatives could be developed for asymmetric synthesis applications. researchgate.net

Cross-Disciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

The intersection of synthetic organic chemistry and chemical biology offers fertile ground for future research involving compounds like this compound. nih.gov This cross-disciplinary field uses custom-designed small molecules to probe, manipulate, and understand complex biological systems. gla.ac.ukucsb.edu The ability to synthesize novel oxane amino alcohols provides powerful tools for chemical biologists.

A primary goal is the design and synthesis of molecular probes . By attaching fluorescent tags or reactive groups to the oxane amino alcohol scaffold, chemists can create molecules that bind to specific proteins or other biological targets. These probes can be used to visualize cellular processes, identify the location of a target protein within a cell, or uncover its biological function. gla.ac.uk The defined three-dimensional structure of the substituted oxane ring can be systematically varied to achieve high binding affinity and selectivity for a given biological target.

Moreover, the principles of biology can inspire new synthetic strategies. This "biology-inspired synthesis" can involve using enzymes to perform challenging chemical transformations with high selectivity or developing combinatorial strategies that mimic natural evolution to discover molecules with new functions. nih.gov For example, libraries of diverse oxane amino alcohols could be synthesized and screened for specific biological activities, such as disrupting protein-protein interactions or acting as enzyme inhibitors. gla.ac.uk

This synergistic relationship between making molecules (synthesis) and studying their function in living systems (chemical biology) is crucial for modern drug discovery and for answering fundamental questions in biology. acs.org The development of efficient synthetic routes to complex and diverse oxane amino alcohols will directly fuel progress in this exciting interdisciplinary arena.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.